molecular formula C21H27BrClNO2 B13788861 Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide CAS No. 63937-85-9

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide

Cat. No.: B13788861
CAS No.: 63937-85-9
M. Wt: 440.8 g/mol
InChI Key: BTFSCJCNYHKTAH-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a chlorophenethyl group, methoxy groups, and a methyl group. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline core.

    Substitution Reactions:

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or similar reagents.

    Formation of Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and other diseases.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other cellular targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the chlorophenethyl and methoxy groups.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with methoxy groups but without the chlorophenethyl and methyl groups.

    1-(4-Chlorophenethyl)-1,2,3,4-tetrahydroisoquinoline: Contains the chlorophenethyl group but lacks the methoxy and methyl groups.

Uniqueness

Isoquinoline, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)methyl-6,7-dimethoxy-2-methyl-, hydrobromide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenethyl group, methoxy groups, and methyl group in the tetrahydroisoquinoline core makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

63937-85-9

Molecular Formula

C21H27BrClNO2

Molecular Weight

440.8 g/mol

IUPAC Name

1-[3-(4-chlorophenyl)propyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C21H26ClNO2.BrH/c1-23-12-11-16-13-20(24-2)21(25-3)14-18(16)19(23)6-4-5-15-7-9-17(22)10-8-15;/h7-10,13-14,19H,4-6,11-12H2,1-3H3;1H

InChI Key

BTFSCJCNYHKTAH-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=CC(=C(C=C2C1CCCC3=CC=C(C=C3)Cl)OC)OC.[Br-]

Origin of Product

United States

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